molecular formula C8H10BrN3O4 B1294004 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1171922-90-9

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Katalognummer: B1294004
CAS-Nummer: 1171922-90-9
Molekulargewicht: 292.09 g/mol
InChI-Schlüssel: URSLCWIGOHLECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (abbreviated as compound L) is a pyrazolyl derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrN₃O₄, with a molecular weight of approximately 252.08 g/mol. The compound features a pyrazole ring substituted with bromine and nitro groups, which are known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to L have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to L possess activity against various bacterial strains, including E. coli and Bacillus subtilis. For example, one derivative showed significant inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, comparable to standard antibiotics .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in several studies. Compounds related to L have exhibited cytotoxic effects against different cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutics like doxorubicin. Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cytokine Modulation : These compounds can modulate the expression of cytokines and growth factors, thus influencing immune responses and tumor growth.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism by which these compounds exert their anticancer effects.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compound L was tested in a carrageenan-induced rat paw edema model. Results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of bacteria. Compound L exhibited notable antibacterial activity against resistant strains, highlighting its potential as an alternative therapeutic option in treating infections caused by multidrug-resistant bacteria.

Eigenschaften

IUPAC Name

4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSLCWIGOHLECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.